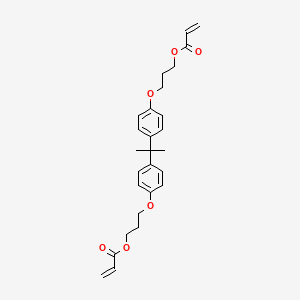
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate is a chemical compound with the molecular formula C27H32O6 and a molecular weight of 452.547. It is known for its applications in various fields, including separation techniques and pharmacokinetics .
Vorbereitungsmethoden
The preparation of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate involves synthetic routes that typically include the reaction of appropriate phenyleneoxy and propanediyl derivatives under specific conditions. The reaction conditions often involve the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in reverse phase (RP) HPLC methods . For industrial production, scalable liquid chromatography methods are employed, which can also be used for the isolation of impurities in preparative separation .
Analyse Chemischer Reaktionen
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetonitrile, water, and phosphoric acid. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used in separation techniques, particularly in reverse phase HPLC methods, where it can be analyzed under simple conditions. The compound is also suitable for pharmacokinetics studies and can be used for the isolation of impurities in preparative separation . Additionally, it has applications in the fields of chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate involves its interaction with molecular targets and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in pharmacokinetics studies, the compound may interact with various enzymes and receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) diacrylate can be compared with other similar compounds, such as (Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl diprop-2-enoate and 2-Propenoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) ester . These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for various scientific research applications .
Eigenschaften
CAS-Nummer |
51989-01-6 |
|---|---|
Molekularformel |
C27H32O6 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
3-[4-[2-[4-(3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-5-25(28)32-19-7-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-8-20-33-26(29)6-2/h5-6,9-16H,1-2,7-8,17-20H2,3-4H3 |
InChI-Schlüssel |
LKJTVGPNIFDNOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCCCOC(=O)C=C)C2=CC=C(C=C2)OCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
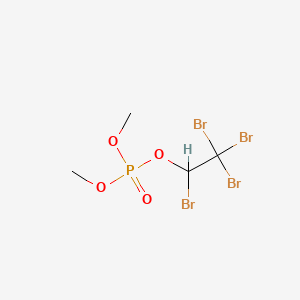
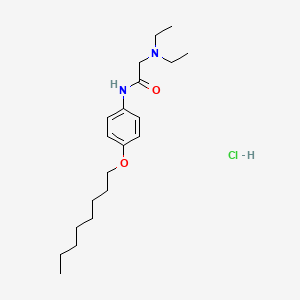

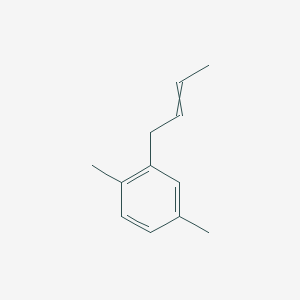

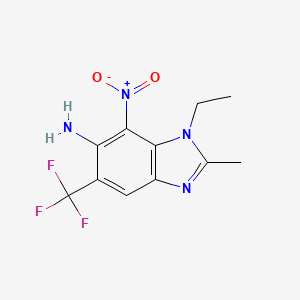
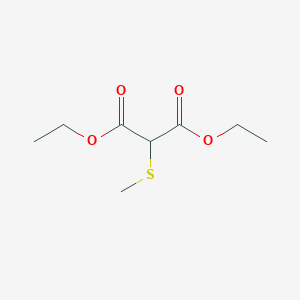
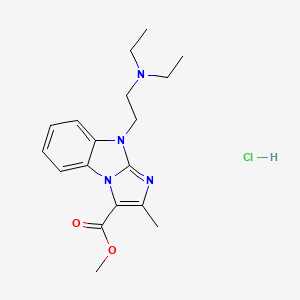
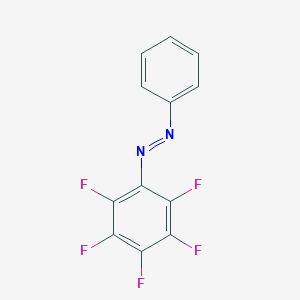
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
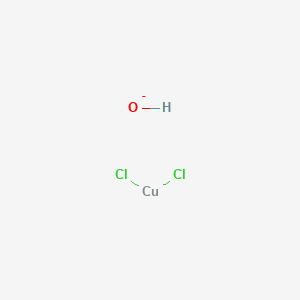
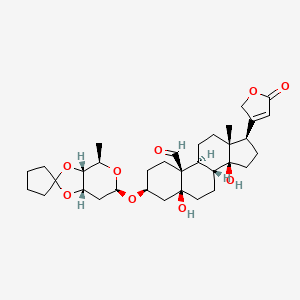
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
